Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Fragment-Based Drug Discovery 3D Fragments Fluorinated Piperidines

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (CAS 1334413-33-0) is a differentiated fluorinated piperidine building block for fragment-based drug discovery. The unique 4-fluoro-3-oxo substitution provides distinct exit vectors for fragment growing, while substantially reduced basicity (predicted pKa -3.42) minimizes hERG channel affinity—critical for kinase inhibitor programs where cardiac safety is paramount. The metabolically stable C-F bond blocks oxidative metabolism, and the N-Boc group enables orthogonal deprotection. Select this scaffold for superior drug-likeness and fragment library integrity. Request batch-specific NMR/HPLC certification.

Molecular Formula C10H16FNO3
Molecular Weight 217.24
CAS No. 1334413-33-0
Cat. No. B592311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
CAS1334413-33-0
Molecular FormulaC10H16FNO3
Molecular Weight217.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)C1)F
InChIInChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3
InChIKeyZRQXQCQSKSYTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (CAS 1334413-33-0) Scientific Procurement and Differentiation Guide


Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (CAS 1334413-33-0; molecular formula C₁₀H₁₆FNO₃; molecular weight 217.24 g/mol) is a Boc-protected fluorinated piperidine building block featuring a 4-fluoro substitution adjacent to a 3-oxo (ketone) group on the piperidine ring . The compound exists as a solid at ambient temperature and is classified as a fluorinated 3D fragment for fragment-based drug discovery applications [1]. Its structural architecture—combining a six-membered saturated heterocycle, an electrophilic ketone moiety, an N-Boc protecting group amenable to orthogonal deprotection, and a fluorine atom at the 4-position—establishes it as a differentiated synthon within the broader class of N-Boc-fluoropiperidinones .

Why Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate Cannot Be Interchanged with Other N-Boc-Fluoropiperidinones in Lead Optimization


Within the class of N-Boc-fluoropiperidinones, positional isomerism and substitution pattern critically alter fundamental physicochemical determinants of drug-likeness. The specific arrangement of the fluorine atom at the 4-position relative to the 3-oxo group in tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate produces a distinct electronic environment, pKa profile, lipophilicity signature, and three-dimensional conformational landscape compared to its regioisomers and non-fluorinated analogs [1]. Generic substitution—such as using the more commercially prevalent tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8)—introduces quantifiable deviations in molecular properties that directly impact hERG liability predictions, passive permeability, and fragment-growing trajectories [2]. The following evidence quantifies exactly where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence: Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (CAS 1334413-33-0) vs. Comparators


Positional Isomer Comparison: 4-Fluoro-3-oxopiperidine vs. 3-Fluoro-4-oxopiperidine Scaffolds in 3D Fragment Analysis

The 4-fluoro-3-oxopiperidine scaffold (exemplified by the target compound) exhibits distinct three-dimensionality and spatial orientation relative to the 3-fluoro-4-oxopiperidine regioisomer (exemplified by CAS 211108-50-8). Chemoinformatic analysis of a systematic fluorinated piperidine library evaluated both scaffold architectures using plane of best fit (PBF) score as a measure of three-dimensionality [1]. The structural divergence between the 4-fluoro-3-oxo and 3-fluoro-4-oxo substitution patterns directly affects fragment-growing vectors and exit vector geometry, which are critical parameters in fragment-based drug discovery campaigns [1].

Fragment-Based Drug Discovery 3D Fragments Fluorinated Piperidines Chemoinformatics

Predicted pKa Differential: 4-Fluoro-3-oxopiperidine-1-carboxylate vs. 3-Fluoro-4-oxopiperidine-1-carboxylate

Predicted pKa values differentiate the two positional isomers, with implications for hERG channel affinity correlation. The target compound (4-fluoro-3-oxo substitution pattern) has a predicted pKa of -3.42±0.40 . The 3-fluoro-4-oxo regioisomer (CAS 211108-50-8) has a predicted pKa of -3.61±0.40 . Both represent strongly reduced basicity relative to non-fluorinated piperidines due to the electron-withdrawing effect of fluorine combined with the adjacent carbonyl group [1].

Physicochemical Property Prediction Drug-likeness hERG Liability Basicity Modulation

Storage Condition Differentiation: -20°C Freezer Requirement for 4-Fluoro-3-oxopiperidine-1-carboxylate vs. Ambient Storage for 3-Fluoro-4-oxo Regioisomer

The target compound (4-fluoro-3-oxo substitution) requires storage under inert atmosphere in a freezer at -20°C, whereas the 3-fluoro-4-oxo regioisomer (CAS 211108-50-8) is stable under sealed, dry conditions at room temperature . This differential stability profile may reflect the distinct electronic environment created by the fluorine adjacent to the ketone at the 4-position vs. 3-position, potentially influencing the compound's susceptibility to degradation pathways such as enolization or elimination [1].

Compound Stability Storage Requirements Procurement Logistics Freezer Storage

Molecular Descriptor Comparison: LogP, TPSA, and Lipinski Compliance Across N-Boc-Fluoropiperidinone Scaffolds

The target compound exhibits a consensus LogP of approximately 1.45 and topological polar surface area (TPSA) of 46.6 Ų [1]. These values position it within favorable drug-like property space (Lipinski Rule of 5 violations: 0; hydrogen bond donors: 0; hydrogen bond acceptors: 4) [2]. The lipophilicity and TPSA parameters are influenced by the specific positioning of the fluorine and ketone groups, which modulate the compound's suitability as a fragment starting point for lead optimization [3].

Lipophilicity Drug-likeness ADME Prediction Physicochemical Properties

Priority Application Scenarios for Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate (CAS 1334413-33-0)


3D Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

This compound is specifically validated as a 3D fluorinated fragment for inclusion in fragment libraries targeting novel chemical space. Chemoinformatic analysis confirms its three-dimensional scaffold architecture and favorable fragment-like physicochemical properties (MW = 217.24; consensus LogP ~1.45; TPSA = 46.6 Ų) [1]. The 4-fluoro-3-oxo substitution pattern provides distinct exit vectors compared to the 3-fluoro-4-oxo regioisomer, offering orthogonal fragment-growing trajectories during hit-to-lead optimization [1]. Procurement should prioritize vendors providing batch-specific analytical certification (NMR, HPLC) to ensure fragment library integrity.

Synthesis of Kinase Inhibitor Scaffolds with Reduced hERG Liability

The substantially reduced basicity of this fluorinated piperidine scaffold (predicted pKa = -3.42±0.40) correlates with decreased affinity for hERG potassium channels, a primary driver of cardiac toxicity in drug development [1]. This property makes the 4-fluoro-3-oxopiperidine core a strategic choice for designing kinase inhibitors where mitigation of hERG-related QT prolongation risk is a key optimization parameter . The Boc protecting group enables orthogonal deprotection for subsequent amine functionalization in multi-step synthetic sequences.

Fluorinated Building Block for Metabolic Stability Optimization

The 4-fluoro substitution adjacent to the 3-ketone provides a metabolically resistant C-F bond that can block oxidative metabolism at the piperidine ring [1]. This fluorination strategy, combined with the electron-withdrawing ketone, modulates both oxidative susceptibility and basicity . The tert-butyl carbamate (Boc) protecting group offers acid-labile orthogonal protection compatible with diverse synthetic transformations, including reductive amination, nucleophilic addition to the ketone, and α-functionalization adjacent to the carbonyl.

Analytical Standard for Fluorinated Piperidine Impurity Profiling

The compound is commercially cataloged as an analytical standard (Category: Analytical Standards; Catalog Number APB1334413330) suitable for method development and impurity profiling in pharmaceutical quality control workflows [1]. Its defined physicochemical properties (boiling point: 288.7±40.0 °C at 760 mmHg; density: 1.15±0.1 g/cm³ predicted) and well-characterized spectral signatures support chromatographic method validation for related fluorinated piperidine intermediates .

Quote Request

Request a Quote for Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.